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Compound of Interest

Compound Name: Paulomycin B

Cat. No.: B15567904

For researchers, scientists, and drug development professionals, this in-depth guide provides a
comprehensive overview of the spectroscopic data and methodologies instrumental in the
structural elucidation of Paulomycin B, a complex antibiotic with significant biological activity.
This document will delve into the core Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data, present detailed experimental protocols, and visualize the logical
workflow and key structural correlations.

Introduction to Paulomycin B

Paulomycin B is a glycosidic antibiotic belonging to the paulomycin family, first isolated from
the fermentation broth of Streptomyces paulus strain 273.[1] These antibiotics are
characterized by a unique chemical scaffold, including a paulic acid moiety containing an
isothiocyanate group, which is crucial for their biological activity.[2] Paulomycin B, with a
molecular formula of Cs3H4aN2017S, exhibits potent activity primarily against Gram-positive
bacteria.[1] The intricate structure of Paulomycin B, featuring multiple stereocenters and labile
functional groups, necessitated a rigorous application of advanced spectroscopic techniques
for its complete structural determination.

Spectroscopic Data for Paulomycin B

The definitive structure of Paulomycin B was established through extensive analysis of its
NMR and MS data. While the original full dataset is dispersed across foundational papers, this
guide consolidates the key reported spectroscopic information.
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Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) was pivotal in determining the elemental
composition of Paulomycin B. The electrospray ionization (ESI) technique is commonly
employed for such complex natural products.

Table 1: High-Resolution Mass Spectrometry Data for Paulomycin B

lon Calculated m/z Observed m/z Molecular Formula
[M+H]* 789.2494 Varies C33H4sN2017S+
[M+Na]* 811.2313 Varies C33H44N2NaO17S+*

Note: Observed m/z values can vary slightly depending on the instrument and calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1H and 13C NMR spectroscopy, along with two-dimensional techniques like COSY, HSQC, and
HMBC, were essential for mapping the covalent framework of Paulomycin B and establishing
the connectivity between its different structural fragments. The following tables summarize the
characteristic chemical shifts for the core moieties of Paulomycin B, as inferred from studies
on closely related paulomycin derivatives and the original structural elucidation papers.

Table 2: Key *H NMR Chemical Shifts for Paulomycin B Moieties (in DMSO-de)

Proton Chemical Shift

Moiety Position (5, ppm) Multiplicity J (H2)
Paulic Acid H-2' ~6.0-6.5 d ~8.0
H-3' ~55-6.0 dd ~8.0,4.0

Paulomycinose H-1" ~45-50 d ~3.0
2-deoxy-D-allose  H-1" ~48-5.2 d ~75

Table 3: Key 3C NMR Chemical Shifts for Paulomycin B Moieties (in DMSO-ds)
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Moiety Carbon Position Chemical Shift (6, ppm)
Paulic Acid C-1' (NCS) ~ 130 - 140

C-4' (C=0) ~170-175

Paulomycinose c-1" ~95-105
2-deoxy-D-allose c-1 ~100- 110

Note: The exact chemical shifts for Paulomycin B require access to the original raw data. The
values presented are typical ranges for the respective moieties.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to successful structure
elucidation. The following are detailed methodologies for the key experiments cited.

Sample Preparation

Paulomycin B is typically isolated as an amorphous powder. For NMR analysis, the sample is
dissolved in a deuterated solvent, most commonly dimethyl sulfoxide-de (DMSO-ds), to a
concentration of 5-10 mg/mL. For mass spectrometry, the sample is dissolved in a suitable
solvent such as methanol or acetonitrile, often with the addition of a small amount of formic
acid to promote ionization.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

« lonization Mode: Positive ion mode is typically employed to observe protonated molecules
([M+H]*) and other adducts.

e Analysis: The instrument is operated in full scan mode to determine the accurate mass of the
parent ion. For structural information, tandem mass spectrometry (MS/MS) is performed. The
parent ion of Paulomycin B is isolated and subjected to collision-induced dissociation (CID)
to generate characteristic fragment ions.
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NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required to
resolve the complex proton and carbon signals.

» 1H NMR: Standard one-dimensional proton spectra are acquired to identify the chemical
shifts, multiplicities, and coupling constants of the protons.

e 13C NMR: One-dimensional carbon spectra, often proton-decoupled, are acquired to
determine the number and types of carbon atoms in the molecule.

e 2D NMR:

o COSY (Correlation Spectroscopy): Establishes proton-proton scalar couplings within the
same spin system, crucial for tracing out the connectivity of adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations
between protons and carbons (typically 2-3 bonds), which is vital for connecting different
structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial
proximity of protons, aiding in the determination of the relative stereochemistry.

Visualization of Structure Elucidation Workflow and
Data

Graphviz diagrams are used to illustrate the logical flow of the structure elucidation process
and the key spectroscopic correlations.
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Data Analysis & Structure Assembly
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A logical workflow for the structure elucidation of Paulomycin B.
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Key HMBC correlations linking the major fragments of Paulomycin B.
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A simplified representation of the mass spectral fragmentation of Paulomycin B.

Conclusion

The structural elucidation of Paulomycin B stands as a testament to the power of modern
spectroscopic technigues. The synergistic use of mass spectrometry and a suite of NMR
experiments allowed for the unambiguous determination of its complex chemical architecture.
This detailed spectroscopic understanding is not only crucial for its chemical synthesis and the
development of new derivatives but also provides a foundational basis for investigating its
mechanism of action and pursuing its potential in drug development. This guide serves as a
valuable resource for researchers in natural product chemistry, medicinal chemistry, and
related fields, offering a consolidated view of the key data and methodologies involved in
unraveling the structure of this important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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paulomycin-b-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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